

# 5-FAM Azide: A Comprehensive Technical Guide for Advanced Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *FAM azide, 5-isomer*

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This technical document provides an in-depth overview of 5-FAM azide (5-Carboxyfluorescein azide), a key reagent in modern biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this guide details the molecule's structure, physicochemical properties, and its primary application in bioorthogonal "click" chemistry.

## Core Molecular Structure and Properties

5-FAM azide is a fluorescent labeling reagent that incorporates the well-known fluorescein fluorophore, functionalized with an azide group. The systematic chemical name for the pure 5-isomer is N-(3-azidopropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide. This structure consists of a fluorescein core, which is responsible for its fluorescent properties, linked to a terminal azide group via a propyl amide linker. The azide moiety allows for its specific reaction with alkyne-containing molecules.

The molecular structure is represented by the SMILES string:

OC1=CC2=C(C=C1)C1(OC(=O)C3=CC(=CC=C13)C(=O)NCCCN=[N]#N)C1=CC=C(O)C=C1O2[1][2].

A summary of the key quantitative data for 5-FAM azide is presented in Table 1.

| Property                                      | Value   |
|---|---|
| Molecular Formula                             | C <sub>24</sub> H <sub>18</sub> N <sub>4</sub> O <sub>6</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight                              | 458.42 g/mol  |
| Excitation Maximum ( $\lambda_{\text{abs}}$ ) | ~494 nm   |
| Emission Maximum ( $\lambda_{\text{em}}$ )    | ~520 nm   |
| Extinction Coefficient ( $\epsilon$ )         | ~75,000 - 80,000 M <sup>-1</sup> cm <sup>-1</sup>   |
| Fluorescence Quantum Yield                    | ~0.9  |
| Purity (HPLC)                                 | ≥ 90-95%  |
| Solubility                                    | Soluble in DMF, DMSO, alcohols  |

## Principle Application: Copper-Catalyzed Click Chemistry

5-FAM azide is a primary reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high efficiency, specificity, and biocompatibility, proceeding readily under mild, aqueous conditions. The reaction forms a stable, covalent triazole linkage between the azide-functionalized fluorescein and a terminal alkyne on a target molecule.

This bioorthogonal labeling strategy allows for the precise attachment of the fluorescent FAM dye to a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been metabolically, enzymatically, or synthetically functionalized with an alkyne group. The resulting fluorescently-labeled molecules can then be visualized and quantified using standard fluorescence-based detection methods, such as fluorescence microscopy and flow cytometry.

## Experimental Protocol: General Procedure for CuAAC Labeling of a Protein

The following is a generalized protocol for the fluorescent labeling of an alkyne-modified protein with 5-FAM azide. Note that optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.

**Materials:**

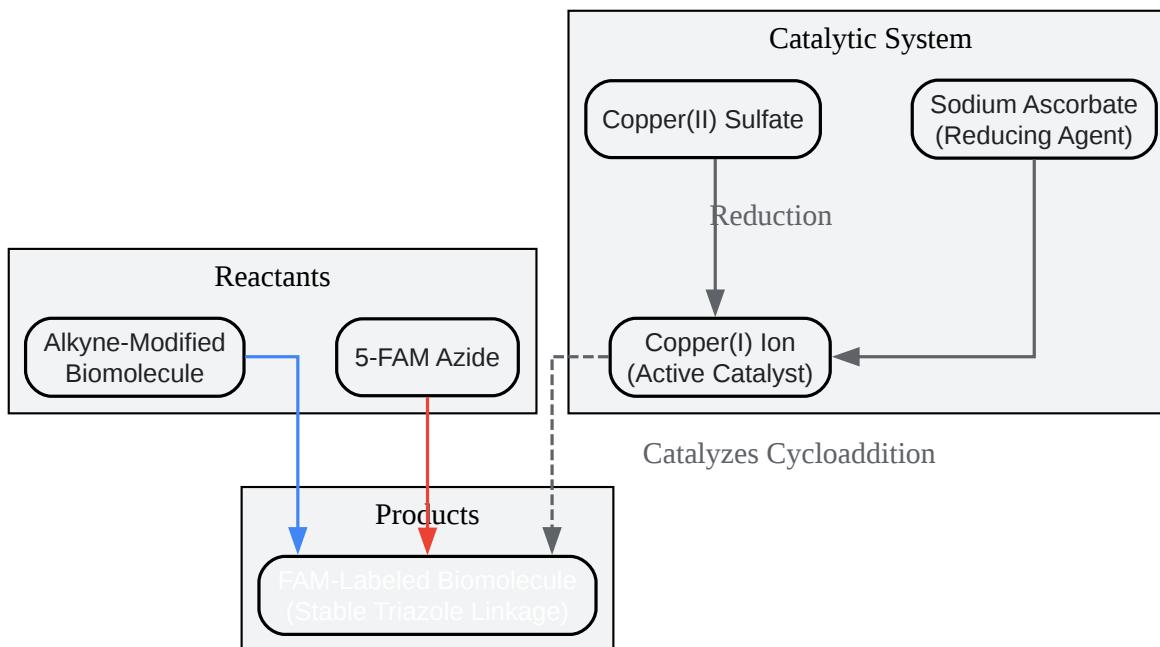
- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- 5-FAM azide solution (e.g., 10 mM in DMSO)
- Copper(II) sulfate ( $\text{CuSO}_4$ ) solution (e.g., 50 mM in water)
- Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
- Copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize Cu(I) (optional but recommended)

**Procedure:**

- Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with 5-FAM azide. The molar ratio of dye to protein should be optimized, but a 5- to 10-fold molar excess of the azide is a common starting point.
- Initiation of the Click Reaction: a. Add the copper(II) sulfate solution to the reaction mixture. A final concentration of 1-2 mM is typical. b. If using a ligand, pre-mix the  $\text{CuSO}_4$  with the ligand before adding to the reaction. c. Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate) to a final concentration of 5-10 mM. This reduces Cu(II) to the catalytic Cu(I) species.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purification: Remove the unreacted 5-FAM azide and copper catalyst from the labeled protein using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.
- Confirmation of Labeling: Confirm successful conjugation by measuring the absorbance at 280 nm (for protein) and 494 nm (for FAM). The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.

## Visualizing the Workflow

The logical flow of the copper-catalyzed click chemistry reaction for labeling a target molecule is depicted below.



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Caption: Workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This guide provides a foundational understanding of 5-FAM azide for its application in advanced research. For specific experimental designs, further consultation of peer-reviewed literature is recommended.

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